molecular formula C14H10F2O2 B7959750 Methyl 2-fluoro-5-(2-fluorophenyl)benzoate

Methyl 2-fluoro-5-(2-fluorophenyl)benzoate

Cat. No.: B7959750
M. Wt: 248.22 g/mol
InChI Key: BESIHQLBQZHBFP-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(2-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(2-fluorophenyl)benzoate typically involves the esterification of 2-fluoro-5-(2-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(2-fluorophenyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-fluoro-5-(2-fluorophenyl)benzoic acid.

    Reduction: 2-fluoro-5-(2-fluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-5-(2-fluorophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-5-(2-fluorophenyl)benzoate exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the additional fluorophenyl group.

    Methyl 2-fluoro-5-formylbenzoate: Contains a formyl group instead of the fluorophenyl group.

Uniqueness

Methyl 2-fluoro-5-(2-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms and the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-fluoro-5-(2-fluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)11-8-9(6-7-13(11)16)10-4-2-3-5-12(10)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESIHQLBQZHBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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